4-Bromo-2-chloro-6-(difluoromethoxy)pyridine

Lipophilicity Drug-likeness ADME profiling

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine (CAS 1805576-74-2) is a halogenated and fluorinated pyridine derivative bearing bromine at the 4-position, chlorine at the 2-position, and a difluoromethoxy (–OCF₂H) group at the 6-position. With a molecular formula of C₆H₃BrClF₂NO and a molecular weight of 258.45 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to the orthogonal reactivity of its C–Br and C–Cl bonds, which enable sequential, site-selective cross-coupling reactions.

Molecular Formula C6H3BrClF2NO
Molecular Weight 258.45 g/mol
Cat. No. B11775377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-6-(difluoromethoxy)pyridine
Molecular FormulaC6H3BrClF2NO
Molecular Weight258.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1OC(F)F)Cl)Br
InChIInChI=1S/C6H3BrClF2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H
InChIKeyINJRQGFATYRCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine – A Triply Functionalized Pyridine Building Block with Orthogonal Reactivity


4-Bromo-2-chloro-6-(difluoromethoxy)pyridine (CAS 1805576-74-2) is a halogenated and fluorinated pyridine derivative bearing bromine at the 4-position, chlorine at the 2-position, and a difluoromethoxy (–OCF₂H) group at the 6-position [1]. With a molecular formula of C₆H₃BrClF₂NO and a molecular weight of 258.45 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to the orthogonal reactivity of its C–Br and C–Cl bonds, which enable sequential, site-selective cross-coupling reactions .

Why 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine Cannot Be Interchanged with Simpler Halo-Pyridines


Replacing 4-bromo-2-chloro-6-(difluoromethoxy)pyridine with a generic halo-pyridine such as 4-bromo-2-chloropyridine or 2-chloro-6-(difluoromethoxy)pyridine fundamentally alters the physicochemical profile and synthetic scope of the downstream chemistry. The simultaneous presence of three electronically distinct substituents on the pyridine scaffold creates a unique reactivity gradient that is absent in simpler analogs, where only one or two substituents are present. Direct quantitative comparisons of computed properties demonstrate that the removal of the –OCF₂H group reduces lipophilicity (ΔXLogP = –1.3) and eliminates hydrogen-bond acceptor capacity (ΔHBA = –3), while omission of the bromine atom removes the most reactive cross-coupling handle [1]. These differences are not cosmetic; they dictate the regiochemical outcome of sequential functionalization and the physicochemical behavior of the final target molecules.

Quantitative Differentiation of 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine from Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Halo-Pyridine Analogs

4-Bromo-2-chloro-6-(difluoromethoxy)pyridine exhibits a computed XLogP3-AA of 3.8, which is 1.3 log units higher than that of 4-bromo-2-chloropyridine (XLogP 2.5) [1]. This difference reflects the contribution of the –OCF₂H group and translates into significantly increased membrane permeability potential. The trifluoromethoxy analog (2-chloro-6-(trifluoromethoxy)pyridine) displays an even higher logP of approximately 2.6–3.3 by estimation, yet the difluoromethoxy variant retains a more balanced polarity profile advantageous for both permeability and aqueous solubility .

Lipophilicity Drug-likeness ADME profiling

Expanded Hydrogen-Bond Acceptor Capacity vs. Non-Fluorinated Pyridines

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms vs. only 1 for 4-bromo-2-chloropyridine [1]. The three additional HBA sites arise from the difluoromethoxy oxygen and the two fluorine atoms, which can engage in weak hydrogen-bonding interactions with biological targets or solvents, modulating both binding affinity and solubility in ways that the non-fluorinated analog cannot replicate.

Hydrogen bonding Molecular recognition Solubility

Differential Reactivity Gradient Enabling Orthogonal Sequential Cross-Coupling

The intrinsic reactivity order of aryl halides in palladium-catalyzed cross-coupling follows C–Br > C–Cl [1]. In 4-bromo-2-chloro-6-(difluoromethoxy)pyridine, the bromine at the 4-position and the chlorine at the 2-position constitute an orthogonal reactivity pair. This allows for a first Suzuki–Miyaura coupling to selectively functionalize the C–Br bond, followed by a second coupling or nucleophilic aromatic substitution at the C–Cl site. In contrast, the single-halogen analogs (2-chloro-6-(difluoromethoxy)pyridine or 4-bromo-2-(difluoromethoxy)pyridine) permit only one coupling event, limiting the overall synthetic complexity that can be achieved from a single starting material [2].

Cross-coupling Regioselectivity Synthetic efficiency

Increased Topological Polar Surface Area vs. Non-Fluorinated Analog

The topological polar surface area (TPSA) of 4-bromo-2-chloro-6-(difluoromethoxy)pyridine is 22.1 Ų, compared to 12.9 Ų for 4-bromo-2-chloropyridine [1]. The 9.2 Ų increase arises from the difluoromethoxy group and places the compound in a TPSA range that, when combined with a moderate logP, is consistent with both good oral absorption (TPSA < 140 Ų) and potential blood–brain barrier penetration (TPSA < 90 Ų). The non-fluorinated analog falls into a lower TPSA range, potentially over-predicting membrane permeability and underestimating efflux susceptibility [2].

Polar surface area Bioavailability CNS penetration

Balanced Molecular Weight – Favorable for Fragment-to-Lead Optimization

With a molecular weight of 258.45 g/mol, 4-bromo-2-chloro-6-(difluoromethoxy)pyridine occupies a favorable intermediate space between fragment-sized and lead-sized molecules. The dibromo analog, 2,4-dibromo-6-(difluoromethoxy)pyridine, has a significantly higher molecular weight of 302.90 g/mol, which pushes it closer to the upper limit of lead-likeness guidelines and reduces the scope for further functionalization [1]. The target compound thus offers a superior balance between synthetic handle density and the physicochemical headroom required for multi-parameter optimization in hit-to-lead campaigns.

Molecular weight Lead-likeness Fragment-based drug discovery

Optimal Use Cases for 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine in Scientific and Industrial Settings


Orthogonal Sequential Functionalization for Parallel Medicinal Chemistry Library Synthesis

The orthogonal C–Br and C–Cl bonds (class-level inference evidence: reactivity gradient) enable a two-step, one-pot sequential coupling strategy. A first Suzuki coupling at the 4-bromo position can be followed by a Buchwald–Hartwig amination or a second Suzuki coupling at the 2-chloro position without intermediate deprotection or functional group interconversion. This scenario is ideal for high-throughput parallel synthesis of diverse biaryl and amino-pyridine libraries in drug discovery settings, where step-count reduction directly correlates with faster turnaround times and lower costs [1][2].

Late-Stage Diversification of Lipophilic Scaffolds in CNS Drug Discovery

The higher XLogP of 3.8 (Δ = +1.3 vs. non-fluorinated analog, cross-study comparable evidence) makes this intermediate particularly suitable for tuning the lipophilicity of CNS-targeted compounds. The TPSA of 22.1 Ų, when combined with the moderate logP, positions derivatives within the favorable property space for blood–brain barrier penetration. This compound can serve as a core building block for the synthesis of CNS-penetrant kinase inhibitors or GPCR modulators where precise control of physicochemical properties is essential [1][3].

Agrochemical Intermediate for Fluorinated Fungicide and Herbicide Development

The difluoromethoxy group is a privileged moiety in modern agrochemical design due to its metabolic stability and favorable environmental profile (class-level inference evidence). The dual-halogen architecture enables systematic exploration of structure–activity relationships in fungicide and herbicide programs, where both the electronic influence of the –OCF₂H group and the regiochemical placement of aryl substituents via cross-coupling are critical for optimizing potency and selectivity against specific plant pathogens or weed species [1][2].

Fragment-Based Screening Library Design with Multi-Vector Elaboration Capability

With a molecular weight of 258.45 g/mol and three distinct vectors for chemical elaboration, this compound serves as an advanced fragment or scaffold for fragment-based drug discovery (FBDD) libraries. Its property profile (MW < 300, moderate logP, TPSA within lead-like space, cross-study comparable evidence) allows for multiple rounds of optimization without exceeding drug-likeness thresholds, providing a robust starting point for fragment growing, linking, or merging strategies [1][2].

Quote Request

Request a Quote for 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.